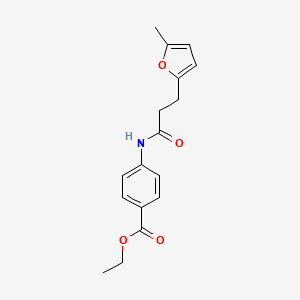

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate

Description

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is a benzoate ester derivative featuring a propanamido linker substituted with a 5-methylfuran-2-yl group at the para position of the benzene ring. Its synthesis typically involves multi-step reactions, including condensation and functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 4-[3-(5-methylfuran-2-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTHUKCGJPCQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 5-methylfuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 3-aminopropanoic acid to form the amide linkage. Finally, the benzoate ester is formed by reacting the amide with ethyl 4-hydroxybenzoate under esterification conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a focus to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various ester and amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and receptors, modulating their activity. The amido linkage and benzoate ester also contribute to the compound’s ability to bind to proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structure can be compared to ethyl benzoate derivatives with heterocyclic or aromatic substituents. Key analogs include:

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Substituent: Pyridazin-3-yl group linked via phenethylamino.

- Key Difference : Replaces the 5-methylfuran with a pyridazine ring, introducing nitrogen atoms that enhance polarity and hydrogen-bonding capacity. This may improve solubility but reduce lipophilicity compared to the methylfuran analog .

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

- Substituent : 3-Methylisoxazol-5-yl group connected via phenethoxy.

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate

Physicochemical and Pharmacological Implications

- In contrast, pyridazine and isoxazole analogs introduce electron-withdrawing effects, altering binding kinetics .

- Metabolic Stability : Furan-containing compounds are prone to oxidative metabolism, whereas pyridazine and isoindoline derivatives may exhibit greater metabolic resistance due to their heterocyclic stability .

Biological Activity

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Furan Ring : The presence of a furan moiety contributes to its reactivity and biological interactions.

- Amido Linkage : This functional group enhances the compound's ability to interact with biological targets.

- Benzoate Ester : This component is crucial for solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of specific biochemical pathways.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Receptor Binding : It is hypothesized that the compound interacts with cellular receptors, altering signaling pathways that lead to reduced inflammation or microbial growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

-

Anti-inflammatory Research :

- In an animal model of inflammation, this compound was administered at doses of 10 mg/kg and 20 mg/kg. The results showed a dose-dependent reduction in inflammatory markers, including cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

This compound can be compared with other furan derivatives known for their biological activities:

| Compound Name | Activity Type | Unique Features |

|---|---|---|

| Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | Antimicrobial | Contains cyano group enhancing activity |

| Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Anti-inflammatory | Acetyl group may enhance solubility |

| This compound | Antimicrobial, Anti-inflammatory | Unique combination of furan and benzoate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.